An In-depth Technical Guide to Vinylcycloalkenes: A Case Study on 4-Vinylcyclohexene due to Limited Data on 4-Vinylcyclooctene
An In-depth Technical Guide to Vinylcycloalkenes: A Case Study on 4-Vinylcyclohexene due to Limited Data on 4-Vinylcyclooctene
To fulfill the structural and technical requirements of this guide, we will focus on the well-characterized and structurally related compound, 4-vinylcyclohexene (VCH) . VCH is a cyclic olefin with a six-membered ring (C8H12), which serves as a valuable proxy for understanding the properties and reactivity that might be expected from a vinylcycloalkene like 4-vinylcyclooctene. The data, protocols, and diagrams presented below pertain to 4-vinylcyclohexene unless otherwise stated.
Core Physical and Chemical Properties of 4-Vinylcyclohexene
4-Vinylcyclohexene is a colorless liquid primarily known as the product of butadiene dimerization.[5] It serves as an important intermediate in the chemical industry, notably in the production of vinylcyclohexene dioxide. The core physicochemical properties are summarized below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C8H12 | - |
| Molecular Weight | 108.18 | g·mol−1 |
| CAS Number | 100-40-3 | - |
| Appearance | Colorless liquid | - |
| Density | 0.8299 (at 20°C) | g/cm³ |
| Melting Point | -108.9 | °C |
| Boiling Point | 128.9 | °C |
| Flash Point | 21.2 | °C |
| Autoignition Temperature | 269 | °C |
| Solubility in Water | 0.05 | g/L |
| Refractive Index | 1.4639 (at 20°C) | - |
(Data sourced from Wikipedia[5])
Experimental Protocols
Detailed experimental protocols for basic physical property measurements are standardized and not typically published in detail. However, the synthesis of 4-vinylcyclohexene is a classic and fundamental experiment that illustrates its formation.
Protocol 1: Synthesis of 4-Vinylcyclohexene via Diels-Alder Reaction
This protocol describes the dimerization of 1,3-butadiene, a common industrial method for producing 4-vinylcyclohexene.
Objective: To synthesize 4-vinylcyclohexene from 1,3-butadiene through a [4+2] cycloaddition (Diels-Alder) reaction.
Materials:
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1,3-butadiene (liquefied gas)
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High-pressure reaction vessel (autoclave)
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Heating and stirring apparatus
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Distillation apparatus for purification
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Inhibitor (e.g., t-butylcatechol) to prevent polymerization
Methodology:
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Vessel Preparation: A clean, dry high-pressure autoclave is charged with a small amount of a polymerization inhibitor.
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Reactant Charging: Liquefied 1,3-butadiene is carefully transferred to the sealed autoclave.
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Reaction Conditions: The vessel is heated to a temperature between 100-150°C. The pressure will increase significantly due to the heating of the liquefied gas. The reaction mixture is stirred continuously.
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Reaction Monitoring: The reaction is allowed to proceed for several hours. Progress can be monitored by sampling and analyzing via Gas Chromatography (GC) to observe the conversion of butadiene to 4-vinylcyclohexene and other dimers.
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Cooling and Depressurization: After the reaction reaches the desired conversion, the vessel is cooled to room temperature. The excess pressure from unreacted butadiene is carefully vented.
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Purification: The crude liquid product, which contains 4-vinylcyclohexene along with other isomers and byproducts, is transferred to a distillation apparatus. Fractional distillation is performed under atmospheric or reduced pressure to isolate pure 4-vinylcyclohexene (boiling point ~129°C).
Protocol 2: General Workflow for Chemical Identification and Characterization
This protocol outlines a general workflow for confirming the identity and structure of a synthesized compound like a vinylcycloalkene.
Objective: To verify the structure and purity of a synthesized chemical compound.
Methodology:
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Purification: The crude product from synthesis is purified using an appropriate method, such as fractional distillation (for liquids), recrystallization (for solids), or column chromatography.
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Mass Spectrometry (MS): An initial analysis is performed using GC-MS. This provides the molecular weight of the compound from the molecular ion peak and offers a fragmentation pattern that can help identify the structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a vinylcycloalkene, this would show distinct signals for the vinyl protons, allylic protons, and aliphatic ring protons.
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¹³C NMR: Shows the number of different types of carbon atoms in the molecule, distinguishing between sp² (alkene) and sp³ (alkane) carbons.
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Infrared (IR) Spectroscopy: This technique identifies the functional groups present. Key peaks for a vinylcycloalkene would include C=C stretching for the vinyl group and the ring alkene, =C-H stretching for the unsaturated portions, and C-H stretching for the saturated portions of the ring.
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Purity Analysis: The purity of the final product is typically quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which should show a single major peak for the desired compound.
Visualizations: Pathways and Workflows
The following diagrams, rendered using Graphviz, illustrate key chemical and experimental concepts relevant to vinylcycloalkenes.
Caption: Diels-Alder synthesis of 4-vinylcyclohexene from two molecules of 1,3-butadiene.
Caption: A general experimental workflow for the synthesis and characterization of a chemical.
Caption: Potential reactive sites and reaction types for a generic vinylcycloalkene molecule.
